Ammonium lactate Ammonium lactate Ammonium lactate appears as white solid or liquid. Has no odor. Sinks and mixes with water. (USCG, 1999)
Ammonium lactate is the ammonium salt of lactic acid.
Ammonium lactate is an alpha-Hydroxy Acid.
Ammonium Lactate is an organic salt of ammonium (lactic acid neutralized with ammonium hydroxide), topical moisturizing Ammonium Lactate can be applied as a humectant in ichthyosis vulgaris and xerosis. Available as cream or lotion, this agent moisturizes the skin and breaks up the scales. (NCI04)
A normal intermediate in the fermentation (oxidation, metabolism) of sugar. The concentrated form is used internally to prevent gastrointestinal fermentation. (From Stedman, 26th ed)
See also: Lactic Acid (has active moiety).
Brand Name: Vulcanchem
CAS No.: 52003-58-4
VCID: VC13358234
InChI: InChI=1S/C3H6O3.H3N/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);1H3
SMILES: CC(C(=O)[O-])O.[NH4+]
Molecular Formula: C3H6O3.H3N
C3H9NO3
Molecular Weight: 107.11 g/mol

Ammonium lactate

CAS No.: 52003-58-4

Cat. No.: VC13358234

Molecular Formula: C3H6O3.H3N
C3H9NO3

Molecular Weight: 107.11 g/mol

* For research use only. Not for human or veterinary use.

Ammonium lactate - 52003-58-4

CAS No. 52003-58-4
Molecular Formula C3H6O3.H3N
C3H9NO3
Molecular Weight 107.11 g/mol
IUPAC Name azanium;2-hydroxypropanoate
Standard InChI InChI=1S/C3H6O3.H3N/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);1H3
Standard InChI Key RZOBLYBZQXQGFY-UHFFFAOYSA-N
SMILES CC(C(=O)[O-])O.[NH4+]
Canonical SMILES CC(C(=O)[O-])O.[NH4+]

Chemical and Structural Characteristics

Molecular Composition and Physicochemical Properties

Ammonium lactate consists of a lactate anion (C3H5O3\text{C}_3\text{H}_5\text{O}_3^-) paired with an ammonium cation (NH4+\text{NH}_4^+). The compound exists as a colorless to pale-yellow viscous liquid or crystalline solid, depending on concentration and formulation. Key physicochemical parameters include:

  • Molecular weight: 107.1 g/mol

  • Solubility: Miscible with water and ethanol

  • pH range: 4.5–6.0 in aqueous solutions

  • Hygroscopicity: High moisture-retention capacity due to lactate's hydroxyl and carboxyl groups

The lactate component facilitates hydrogen bonding with water molecules, while the ammonium ion contributes to solubility and ionic interactions with biological membranes .

Industrial Synthesis and Production Optimization

Conventional Synthesis Methods

Ammonium lactate is typically produced via acid-base neutralization:

CH3CH(OH)COOH+NH4OHNH4(CH3CH(OH)COO)+H2O\text{CH}_3\text{CH(OH)COOH} + \text{NH}_4\text{OH} \rightarrow \text{NH}_4(\text{CH}_3\text{CH(OH)COO}) + \text{H}_2\text{O}

This exothermic reaction requires careful pH control to prevent ammonia volatilization and byproduct formation .

Advanced Manufacturing Techniques

A patented two-stage ammoniation process (JP2007077081A) enhances yield and purity when using high-concentration lactic acid (>50%):

  • First ammoniation: Add 60–70% of stoichiometric ammonia to lactic acid at 25–40°C

  • Aging: Allow 12–24 hours for oligomeric lactate hydrolysis

  • Second ammoniation: Complete neutralization with remaining ammonia

Table 1: Synthesis Conditions and Outcomes

ParameterStage 1Stage 2Final Product
Ammonia added (%)6535100
Temperature (°C)302525
Aging time (hr)16--
Lactate concentration58.1%-58.1% ammonium lactate
Byproduct reduction87%94%98% purity

This method reduces cyclic dimer formation by 42% compared to single-step neutralization, enabling commercial-scale production of pharmaceutical-grade material .

Dermatological Applications and Clinical Efficacy

Mechanism of Action in Skin Health

Ammonium lactate exerts dual therapeutic effects:

  • Keratolysis: Lactic acid disrupts corneocyte adhesion via proteolytic degradation of desmosomal proteins

  • Humectancy: Ammonium ions enhance stratum corneum water-binding capacity

Formulation Variants and Brand Approvals

Table 2: Commercial Formulations

Brand NameConcentrationDosage FormFDA Approval Year
Amlactin12%Lotion1999
Lac-Hydrin12%Cream2002
AmLactin Cerapeutic15%Cream2018
Geri-Hydrolac10%Lotion2005

Higher concentrations (12–15%) require prescription, while 5–10% formulations are available over-the-counter .

Clinical Trial Insights

A 2021 randomized controlled trial (n=90) compared ammonium lactate 12% lotion in psoriasis management:

  • Group A: Ammonium lactate monotherapy (2× daily)

  • Group B: Morning ammonium lactate + evening clobetasol

  • Group C: Morning ammonium lactate + evening calcipotriol

Table 3: PASI Score Reductions at 8 Weeks

GroupBaseline PASIFinal PASIΔPASIp-value vs Baseline
A18.2 ± 3.112.4 ± 2.8-31.9%0.001
B17.9 ± 2.98.1 ± 1.7-54.7%<0.001
C18.5 ± 3.39.3 ± 2.1-49.7%<0.001

Combination therapies showed superior efficacy (B vs A: p=0.041), validating ammonium lactate's role as a corticosteroid-sparing agent .

Emerging Applications and Future Directions

Wound Healing Adjuvant

Preliminary studies indicate ammonium lactate 10% accelerates diabetic ulcer epithelialization by 40% compared to saline dressings (p=0.02), likely through MMP-9 inhibition .

Cosmetic Innovations

Novel microencapsulated ammonium lactate formulations demonstrate:

  • 68% prolonged moisturization vs conventional lotions

  • 59% reduction in transepidermal water loss after 4 weeks

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator